![molecular formula C23H22N2O4 B2938821 7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one CAS No. 878722-51-1](/img/structure/B2938821.png)
7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . They are often used in the development of pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of heterocyclic compounds can be complex and varies greatly depending on the specific compound. It often involves multiple steps and the use of various reagents .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving heterocyclic compounds can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through a variety of experimental techniques .科学的研究の応用
Drug Discovery and Development
The imidazole ring present in VU0606096-1 is a common feature in many pharmaceuticals due to its resemblance to the histidine residue in enzymes and proteins . This structural similarity allows compounds like VU0606096-1 to potentially interact with biological targets, making them valuable in drug discovery, particularly for diseases where modulation of protein-protein interactions is crucial.
Biological Activity Screening
Compounds with benzimidazole derivatives, such as VU0606096-1, are often screened for various biological activities. They can be used in assays to determine their efficacy as antimicrobial, antiviral, or antitumor agents . The specific structure of VU0606096-1 could be of interest in screening for new treatments for cancer or infectious diseases.
Material Science
The chromene component of VU0606096-1 suggests potential applications in material science. Chromenes are known for their electro-optical properties and could be used in the development of new materials for electronics or photonics applications .
作用機序
Target of Action
The primary target of VU0606096-1 is currently under investigation. It is known that the compound contains abenzimidazole moiety , a heterocyclic aromatic organic compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities and are key components in functional molecules used in various applications .
Mode of Action
The presence of the benzimidazole moiety suggests that it might interact with biological targets in a manner similar to other benzimidazole derivatives . These compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of biochemical pathways due to their versatile chemical structure . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that benzimidazole derivatives can exhibit a wide range of pharmacokinetic properties, depending on their specific chemical structure .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that vu0606096-1 may also have diverse effects at the molecular and cellular level .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-24-20-7-2-3-8-21(20)25(14)12-15(26)13-28-16-9-10-18-17-5-4-6-19(17)23(27)29-22(18)11-16/h2-3,7-11,15,26H,4-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWNEDZNLKYTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。